molecular formula C16H14N2O4S2 B2943249 1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione CAS No. 477859-23-7

1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione

Cat. No.: B2943249
CAS No.: 477859-23-7
M. Wt: 362.42
InChI Key: PTVPHSLWPQALCP-XFXZXTDPSA-N
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Description

The compound 1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione, known for its intricate structure, belongs to a class of thiazolidinone derivatives. These compounds have been studied for their biological activities and potential therapeutic applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione typically involves multiple steps The initial step often includes the formation of thiazolidinone core by reacting a carbonyl compound with thiosemicarbazide under acidic or basic conditions

Industrial Production Methods: Industrial production would require optimizing these reactions for large-scale synthesis. This involves selecting suitable solvents, temperatures, and catalysts to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride.

  • Substitution: Electrophilic and nucleophilic reagents can be used depending on the reaction sites involved.

Major Products: Oxidation could lead to sulfoxide or sulfone derivatives, reduction might yield thiol or amine derivatives, and substitution reactions could introduce various functional groups depending on the reagents used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It is studied for its potential as a therapeutic agent.

  • Medicine: Research explores its possible use in treating diseases like cancer or bacterial infections.

  • Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action typically involves the compound interacting with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, affecting biochemical pathways and leading to the desired biological effects. Detailed studies reveal that it can bind to active sites of enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Compared to other thiazolidinone derivatives, this compound stands out due to its unique piperidine-2,6-dione moiety and the methoxyphenyl group, which might contribute to its distinct biological activities. Similar compounds include:

  • 1,3-thiazolidine-2,4-dione

  • Thiazolidine-4-one derivatives

  • Other substituted thiazolidinones

Each of these compounds exhibits different properties and biological activities based on their specific substituents and molecular structure.

Properties

IUPAC Name

1-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-22-11-5-2-4-10(8-11)9-12-15(21)18(16(23)24-12)17-13(19)6-3-7-14(17)20/h2,4-5,8-9H,3,6-7H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVPHSLWPQALCP-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)N3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3C(=O)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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